Rigosertib sodium (ON-01910 sodium) is a small-molecule member of the novel synthetic benzyl-styryl-sulfonate family . It is currently in phase III clinical trials for several myelodysplastic syndromes and leukemias .
Rigosertib (ON-01910.Na) is a non-cyclooxygenase inhibitor sulfone metabolite with the ability to act as a non-ATP competitor kinase inhibitor . It was originally described as an inhibitor for the master mitotic kinase Polo-like kinase (Plk1) .
The molecular weight of Rigosertib sodium is 473.47 . Its chemical formula is C21H24NNaO8S .
Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .
Rigosertib sodium has a molecular weight of 473.47 . It is soluble in DMSO at 100 mg/mL and in water at ≥ 52 mg/mL . It should be stored at 2-8°C in a sealed container .
Rigosertib sodium is classified under antineoplastic agents and is recognized for its ability to inhibit cell proliferation by targeting multiple kinases involved in cancer progression. It was developed through a series of synthetic modifications from its precursor, ON-01940, which was designed to enhance its pharmacological properties. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in cancer treatment.
The synthesis of rigosertib sodium involves several key steps:
Rigosertib sodium features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:
The molecular formula is with a molecular weight of approximately 398.44 g/mol. Structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound .
Rigosertib sodium participates in various chemical reactions that can be categorized into:
These reactions underline rigosertib's multifaceted role in cancer therapy, targeting various cellular mechanisms simultaneously.
Rigosertib sodium exerts its therapeutic effects primarily through:
Rigosertib sodium exhibits several notable physical and chemical properties:
These properties are critical for formulating rigosertib sodium into effective therapeutic agents .
Rigosertib sodium has significant applications in oncology:
The versatility of rigosertib sodium positions it as a promising candidate in both therapeutic interventions and scientific research aimed at understanding complex cancer mechanisms .
The chemical lineage of rigosertib sodium (ON 01910.Na) originates from systematic explorations of styryl-benzyl-sulfone scaffolds initiated in the early 2000s. Early derivatives like ON 01940 ((E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone) demonstrated moderate kinase inhibitory activity but limited therapeutic utility. The pivotal structural breakthrough came with the conversion of ON 01940 to ON 01500 through a two-step synthetic process: (1) reaction with methyl 2-bromoacetate under mild basic conditions (sodium acetate), followed by (2) hydrolysis with sodium hydroxide in ethanol/dichloromethane. This yielded rigosertib as sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate, introducing a critical carboxylate moiety that enhanced water solubility and target engagement [2] [3].
Structure-Activity Relationship (SAR) studies revealed that cytotoxic potency depended on:
Table 1: Evolution of Key Styryl-Benzyl-Sulfone Derivatives
Compound | Structural Features | Key Limitations |
---|---|---|
ON 01940 | Unsubstituted amino group at benzyl meta-position | Low aqueous solubility |
ON 01500 | Esterified glycinate moiety | Poor metabolic stability |
Rigosertib (ON 01910.Na) | Carboxylate salt at benzyl meta-position | Optimized solubility and target affinity |
Rigosertib was engineered explicitly to circumvent limitations of ATP-competitive kinase inhibitors, which face challenges due to conserved ATP-binding sites and mutation-driven resistance. Its design leveraged allosteric inhibition principles:
Table 2: Kinase Selectivity Profile of Rigosertib Sodium
Kinase Target | IC₅₀ (nM) | Biological Consequence |
---|---|---|
PLK1 | 9 | Mitotic arrest, aberrant spindle poles |
PI3K p110α | 18* | Akt dephosphorylation, apoptosis |
PDGFR | 18 | Anti-angiogenesis |
BCR-ABL | 32 | Suppression of leukemogenesis |
Src | 155 | Inhibition of metastasis pathways |
*Indirect inhibition via PI3K pathway modulation [7] [10]
Pharmacodynamic refinement focused on enhancing exposure-dependent cytotoxicity and pathway modulation breadth:
Table 3: Pathway Modulation by Rigosertib in Myelodysplastic Syndromes
Dysregulated Pathway | Effect of Rigosertib | Functional Outcome |
---|---|---|
Akt-PI3K | ↓ Phosphorylation of Akt | Reduced cell survival |
Wnt/β-catenin | ↓ pS45-β-catenin | Inhibition of stemness signaling |
SAPK/JNK | ↑ Phosphorylation | Stress-induced apoptosis |
p53 | ↑ Activation and stabilization | Cell cycle arrest and apoptosis |
Later-stage derivatization explored rigidified analogs to improve kinase selectivity and reduce off-target effects:
Structural Comparison of Key Derivatives
Compound | Core Modification | Cytotoxicity (IC₅₀, μM) | Selectivity Index vs. HUVEC |
---|---|---|---|
Rigosertib | Styryl-benzyl-sulfone with COO⁻ | 0.065 (HeLa) | 1.9 |
12b | Naphthyl-benzyl-sulfone | 0.030 (HeLa) | 13.9 |
15b | Naphthyl-sulfonyl glycine | 0.064 (MCF-7) | 36.4 |
*Selectivity Index = IC₅₀(HUVEC) / IC₅₀(cancer cell line) [3]
Recent CRISPR-chemical genetic screens corroborated rigosertib’s microtubule-destabilizing activity—an effect traceable to its sulfone-mediated tubulin binding. This multi-target engagement (kinases + microtubules) underscores the success of its structure-driven design [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1